molecular formula C16H25N5O2 B14259395 1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione CAS No. 188575-09-9

1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione

Cat. No.: B14259395
CAS No.: 188575-09-9
M. Wt: 319.40 g/mol
InChI Key: OTXQSFGCGLKNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione is a complex organic compound that features a pyridine ring attached to a tetraazacyclotetradecane backbone

Preparation Methods

The synthesis of 1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can modulate enzyme activities, inhibit microbial growth, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione can be compared with other similar compounds, such as:

Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.

Properties

CAS No.

188575-09-9

Molecular Formula

C16H25N5O2

Molecular Weight

319.40 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)-1,4,8,11-tetrazacyclotetradecane-5,7-dione

InChI

InChI=1S/C16H25N5O2/c22-15-12-16(23)20-9-11-21(10-3-5-17-7-8-19-15)13-14-4-1-2-6-18-14/h1-2,4,6,17H,3,5,7-13H2,(H,19,22)(H,20,23)

InChI Key

OTXQSFGCGLKNFJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNC(=O)CC(=O)NCCN(C1)CC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.